Concanamycin D
CAS No.: 144450-34-0
Cat. No.: VC21360661
Molecular Formula: C10H10ClNO2
Molecular Weight: 809 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144450-34-0 |
|---|---|
| Molecular Formula | C10H10ClNO2 |
| Molecular Weight | 809 g/mol |
| IUPAC Name | (3E,5Z,13Z,15Z)-18-[4-[4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8,10-dihydroxy-3,17-dimethoxy-5,7,9,11,13-pentamethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one |
| Standard InChI | InChI=1S/C44H72O13/c1-13-15-33-27(6)36(55-37-21-32(45)41(49)31(10)54-37)22-44(51,57-33)30(9)40(48)29(8)42-34(52-11)17-14-16-23(2)18-25(4)38(46)28(7)39(47)26(5)19-24(3)20-35(53-12)43(50)56-42/h13-17,19-20,25-34,36-42,45-49,51H,18,21-22H2,1-12H3/b15-13+,17-14-,23-16-,24-19-,35-20+/t25?,26?,27?,28?,29?,30?,31-,32-,33?,34?,36?,37-,38?,39?,40?,41-,42?,44?/m1/s1 |
| Standard InChI Key | MTLOJNVKXXZIBC-QIOSSVKISA-N |
| Isomeric SMILES | C/C=C/C1C(C(CC(O1)(C(C)C(C(C)C2C(/C=C\C=C(/CC(C(C(C(C(/C=C(\C=C(/C(=O)O2)\OC)/C)C)O)C)O)C)\C)OC)O)O)O[C@@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C |
| SMILES | CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)O)O)C |
| Canonical SMILES | CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)O)O)C |
Introduction
Chemical Structure and Properties
Molecular Formula and Physical Properties
Concanamycin D is characterized by the molecular formula C44H72O13 and has a molecular weight of 809.0 g/mol . Its Chemical Abstracts Service (CAS) registry number is 144450-34-0. The compound can be identified by its InChIKey: MTLOJNVKXXZIBC-QIOSSVKISA-N .
Table 1: Physical and Chemical Properties of Concanamycin D
| Property | Value |
|---|---|
| Molecular Formula | C44H72O13 |
| Molecular Weight | 809.0 g/mol |
| CAS Number | 144450-34-0 |
| InChIKey | MTLOJNVKXXZIBC-QIOSSVKISA-N |
| Stereochemistry | Multiple chiral centers |
| Creation Date in PubChem | 2006-04-28 |
| Last Modified in PubChem | 2025-03-01 |
Structural Features
Concanamycin D possesses the characteristic structural elements of the concanamycin family, featuring an 18-membered macrolide ring and a 6-membered hemiketal ring . One of its distinguishing features is evident in one of its synonyms: "Concanamycin A, 4'-O-de(aminocarbonyl)-8-deethyl-8-methyl-," indicating it differs from concanamycin A by lacking the aminocarbonyl group at the 4' position and containing a methyl group instead of an ethyl group at position 8 .
The complete IUPAC name of concanamycin D is "(3E,5Z,13Z,15Z)-18-[4-[4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8,10-dihydroxy-3,17-dimethoxy-5,7,9,11,13-pentamethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one" . This complex nomenclature reflects the molecule's intricate structure with multiple stereogenic centers and functional groups.
Structural Comparison with Other Concanamycins
The structural differences between concanamycin D and other members of the family, particularly concanamycin A, provide valuable insights into structure-activity relationships within this class of compounds. The presence of the 18-membered macrolide ring and the 6-membered hemiketal ring in all concanamycins appears to be essential for their potent biological activity .
Table 2: Structural Comparison of Concanamycin D with Concanamycin A
| Feature | Concanamycin D | Concanamycin A |
|---|---|---|
| Molecular Formula | C44H72O13 | C46H75NO14 |
| Molecular Weight | 809.0 g/mol | 866.1 g/mol |
| 4' Position | Lacks aminocarbonyl group | Contains aminocarbonyl group |
| Position 8 | Methyl group | Ethyl group |
| Macrolide Ring | 18-membered | 18-membered |
| Hemiketal Ring | 6-membered | 6-membered |
Isolation and Characterization
Source Organisms
Concanamycin D was isolated from the mycelium of Streptomyces sp. A1509 . Streptomyces species are filamentous Gram-positive bacteria widely distributed in soil environments and are renowned for producing a variety of bioactive secondary metabolites, including many clinically important antibiotics.
Other concanamycin family members have been isolated from different Streptomyces strains. For instance, TAN-1323C and D, which are also classified as concanamycin-group antibiotics, were isolated from Streptomyces purpurascens strain S-45628 . The ability of various Streptomyces species to produce concanamycin derivatives demonstrates the widespread distribution of the biosynthetic pathways for these complex natural products across the genus.
Isolation Methodology
The isolation of concanamycin D follows a systematic approach common in natural product chemistry. According to the available literature, the compound was isolated from the mycelium of Streptomyces sp. A1509 through the following sequential processes :
-
Solvent extraction of the mycelium
-
Purification by silica gel column chromatography
-
Final isolation using HPLC techniques
This methodical approach enables the separation of concanamycin D from other secondary metabolites produced by the organism, including related concanamycin analogues.
Biological Activities
Inhibition of Vacuolar ATPases
The most well-documented biological activity of concanamycin D is its potent inhibition of vacuolar-type H+-ATPases (V-ATPases). Like other members of the concanamycin family, concanamycin D inhibits the acidification of rat liver lysosomes at remarkably low concentrations ranging from 10^-11 to 10^-9 M (0.01-1 nM) .
V-ATPases are ATP-dependent proton pumps responsible for acidifying various intracellular compartments, including lysosomes, endosomes, and secretory vesicles. They play crucial roles in numerous cellular processes, including protein degradation, receptor-mediated endocytosis, neurotransmitter release, and bone resorption.
Table 3: Inhibitory Activity of Concanamycin D against V-ATPases
| Parameter | Value |
|---|---|
| Target Enzyme | Vacuolar-type H+-ATPase (V-ATPase) |
| Assay System | Rat liver lysosomes |
| Inhibitory Concentration | 10^-11 - 10^-9 M (0.01-1 nM) |
| Primary Effect | Inhibition of lysosomal acidification |
Structure-Activity Relationships
Structure-activity relationship studies have provided valuable insights into the molecular basis of the biological activities of concanamycins. Research has demonstrated that the 18-membered macrolide ring and the 6-membered hemiketal ring portions of the concanamycin molecules are essential for their potent inhibitory activity against V-ATPases .
Research Applications
Use as a Biochemical Tool
Concanamycins, including concanamycin D, serve as valuable biochemical tools for investigating the role of V-ATPases in various cellular processes. By specifically inhibiting V-ATPases, these compounds enable researchers to study the consequences of disrupting the acidification of intracellular compartments.
For example, studies have employed concanamycin A to investigate the involvement of V-ATPases in multiple cellular processes, demonstrating that these enzymes play important roles in maintaining the integrity and function of endo-lysosomal and contractile vacuole systems . Similar approaches could be applied using concanamycin D to further elucidate the functions of V-ATPases in different cellular contexts.
Comparison with Other Concanamycin Analogues
Structural Variations
Concanamycin D is one of several analogues in the concanamycin family. The primary structural variations among these analogues occur in specific functional groups, while the core macrolide and hemiketal ring structures remain conserved.
Table 4: Comparison of Concanamycin Analogues
Comparative Biological Activities
While all concanamycins inhibit V-ATPases, there are variations in their potency and selectivity. For instance, concanamycin A (folimycin) displays more than 2000-fold selectivity for V-type ATPases over other H+-ATPases . The IC50 values for concanamycin A against yeast V-type, F-type, P-type H+-ATPases, and porcine P-type Na+,K+-ATPase are 9.2, >20000, >20000, and >20000 nM, respectively .
Comparative studies of angiostatic activity among concanamycin analogues have shown that components like TAN-1323B (identical to concanamycin A) and TAN-1323D gave huge avascular zones at extremely low doses of 10-100 ng/disk in the chick chorioallantoic membrane assay, while components TAN-1323A (identical to concanamycin C) and TAN-1323C showed weaker activity due to their preferential tissue-damaging effect .
Biosynthetic Relationships
The biosynthesis of concanamycins involves complex polyketide synthase (PKS) pathways. The biosynthetic gene cluster for concanamycin A has been cloned from Streptomyces neyagawaensis and spans a region of over 100 kbp of contiguous DNA . This cluster contains 28 open reading frames (ORFs), including six that encode a modular polyketide synthase.
Sequence analysis of these biosynthetic genes has revealed key features of the biosynthetic pathway, particularly the origin of portions of the backbone, which arise from unusual polyketide building blocks such as ethylmalonyl-CoA and methoxymalonyl-ACP, and the origin of the pendant deoxysugar moiety 4′-O-carbamoyl-2′-deoxyrhamnose . These insights into concanamycin biosynthesis could potentially be leveraged for the engineered production of concanamycin D and novel derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume